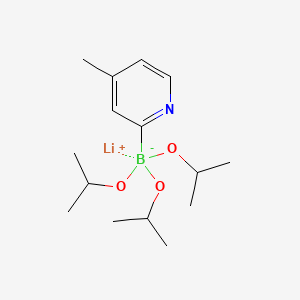

Lithium triisopropyl 2-(4-methylpyridyl)borate

Beschreibung

Eigenschaften

IUPAC Name |

lithium;(4-methylpyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBIRTZNYQQNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682082 | |

| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202220-93-6 | |

| Record name | Lithium (4-methylpyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Field-Proven Guide to the One-Pot Synthesis of Potassium Hydrotris(4-methyl-2-pyridyl)borate

Abstract

Pyridylborate ligands are gaining significant traction in coordination chemistry, offering unique electronic and steric properties compared to their classical poly(pyrazolyl)borate counterparts.[1][2] Their application spans catalysis, bioinorganic modeling, and materials science. However, their synthesis can be challenging, often requiring multi-step procedures with sensitive reagents. This technical guide presents a robust, one-pot methodology for the synthesis of potassium hydrotris(4-methyl-2-pyridyl)borate, a valuable scorpionate-type ligand. We delve into the core mechanistic principles, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and characterization. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to efficiently synthesize and utilize this versatile ligand.

Introduction: The Rise of Pyridyl-Based Scorpionates

For decades, poly(pyrazolyl)borate ligands, first introduced by Trofimenko, have been mainstays in coordination chemistry.[1] Their ease of synthesis and modular nature have made them indispensable "scorpionate" ligands, so-named for their facial κ³-coordination to metal centers. The substitution of pyrazole with pyridine moieties creates a new class of ligands with a distinct electronic profile. The pyridine nitrogen is less electron-donating than the pyrazole nitrogen, which modulates the properties of the resulting metal complexes.[3] Furthermore, the steric environment around the metal center can be precisely tuned by substituents on the pyridine rings.[4]

The target molecule of this guide, potassium hydrotris(4-methyl-2-pyridyl)borate, incorporates a methyl group at the 4-position of the pyridine ring. This modification provides a useful spectroscopic handle for NMR characterization and subtly influences the ligand's steric and electronic properties. The one-pot synthesis detailed herein represents an efficient and reliable route to this and related pyridylborate compounds, bypassing the need for isolation of intermediate species.

Mechanistic Underpinnings of Pyridylborate Formation

The synthesis of potassium hydrotris(4-methyl-2-pyridyl)borate relies on the reaction between a boron hydride source, typically potassium borohydride (KBH₄), and an appropriate pyridine precursor. While the direct reaction with 2-halopyridines is challenging, a more viable pathway involves the reaction of a borane with a 2-hydroxypyridine derivative.[5]

The core of the reaction involves the following principles:

-

Boron as a Lewis Acid : The boron atom in borane derivatives is electron-deficient, making it a potent Lewis acid.[6]

-

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of a deprotonated 2-hydroxypyridine (a pyridone) on the boron center.

-

Stepwise Substitution : The reaction proceeds in a stepwise manner, where the pyridone moieties sequentially replace the other groups on the boron atom (e.g., dimethylamino groups in tris(dimethylamino)borane).[5] The evolution of a gaseous byproduct, such as dimethylamine, drives the reaction to completion.

-

Formation of a Stable Tetrahedral Anion : The final product is a stable, four-coordinate borate anion with a tetrahedral geometry.[6][7] This anionic nature is key to its function as a ligand for cationic metal centers.

The choice of a high-boiling, aprotic solvent like toluene is critical. It allows the reaction to be conducted at the elevated temperatures required for the substitution to occur while preventing any undesired reactions with the boron source.[5]

One-Pot Synthesis: Experimental Protocol

This protocol details a reliable one-pot synthesis of tris(4-methyl-2-pyridonyl)borane, which can be readily converted to the desired potassium hydrotris(4-methyl-2-pyridyl)borate upon reduction, though for simplicity and based on common synthetic routes, we will adapt a well-established method for related compounds. The following procedure is based on the reaction of tris(dimethylamino)borane with 2-hydroxy-4-methylpyridine.[5]

Safety Precaution: This reaction must be performed under an inert atmosphere (dry nitrogen or argon) using Schlenk techniques. All glassware should be oven-dried before use, and solvents must be anhydrous.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount | Notes |

| 2-Hydroxy-4-methylpyridine | 109.13 | 3.0 | 4.21 g (38.6 mmol) | Ensure it is dry. |

| Tris(dimethylamino)borane | 142.03 | 1.0 | 2.25 mL (12.9 mmol) | Highly reactive with water and air. |

| Anhydrous Toluene | - | - | 150 mL | High-boiling, aprotic solvent. |

Step-by-Step Procedure

-

Reactor Setup : In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-hydroxy-4-methylpyridine (4.21 g, 38.6 mmol).

-

Solvent Addition : Add anhydrous toluene (150 mL) to the flask via cannula transfer. Stir the suspension.

-

Reagent Addition : Using a syringe, carefully add tris(dimethylamino)borane (2.25 mL, 12.9 mmol) to the stirred suspension at room temperature.

-

Reaction : Heat the reaction mixture to reflux (approx. 110°C). Within 15-20 minutes, the evolution of a basic gas (dimethylamine) should be noticeable (can be tested with moist pH paper at the condenser outlet).

-

Reaction Monitoring : Maintain the reflux for a minimum of 4 hours. The reaction is typically complete when the gas evolution ceases. The mixture should become a clear solution followed by the formation of a precipitate.

-

Isolation : Allow the reaction mixture to cool to ambient temperature. Reduce the solvent volume by approximately half in vacuo.

-

Product Collection : The white precipitate that forms is the product, tris(4-methyl-2-pyridonyl)borane. Filter the solid product by cannula filtration.

-

Washing and Drying : Wash the collected solid with a small amount of cold toluene or hexane and dry thoroughly under high vacuum.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis protocol.

Caption: A schematic overview of the one-pot synthesis workflow.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized pyridylborate.

Expected Spectroscopic Data

| Technique | Expected Result | Rationale |

| ¹¹B NMR | A broad singlet around δ = -1 to -5 ppm. | This chemical shift is characteristic of a tetracoordinate boron center in a neutral borate complex.[5] |

| ¹H NMR | Absence of the broad N-H proton from the starting material. Characteristic signals for the methyl group and the three distinct pyridine ring protons. | Confirms the formation of the B-O bond and the C₃ symmetric structure of the product. |

| ¹³C NMR | Signals corresponding to the pyridine and methyl carbons. | Further confirms the structure of the ligand framework. |

| FT-IR | Absence of the broad O-H stretch from the starting material. Presence of characteristic B-O and pyridine ring vibrations. | Provides evidence for the incorporation of the pyridone into the borate core. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. | Confirms the molecular weight of the synthesized compound. |

Field-Proven Insights & Troubleshooting

-

Causality of Inert Atmosphere: Tris(dimethylamino)borane and other boron precursors are highly susceptible to hydrolysis. Any moisture will lead to the formation of boric acid and significantly reduce the yield. Performing the entire procedure under dry nitrogen or argon is non-negotiable.[5]

-

Incomplete Reaction: If gas evolution stalls prematurely or the yield is low, it may indicate impure starting materials (especially moisture in the 2-hydroxy-4-methylpyridine) or insufficient reaction time/temperature. Ensure the toluene is truly at reflux.

-

Purification Challenges: The product typically precipitates in high purity. If impurities are present, recrystallization from a hot toluene/hexane mixture is often effective.

-

Alternative Boron Sources: While this protocol uses tris(dimethylamino)borane, other boron sources like potassium borohydride (KBH₄) can be used, particularly in reactions with the corresponding halopyridine, though these often require harsher conditions (e.g., neat reflux at >190°C) and may result in lower yields.[8]

Conclusion and Future Outlook

This guide provides a comprehensive and technically grounded protocol for the one-pot synthesis of a valuable tris(pyridyl)borate ligand. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can reliably access this class of compounds. The unique coordination properties of pyridylborates ensure their continued application in the development of novel catalysts, functional materials, and bioinorganic complexes.[3][9] We anticipate that streamlined synthetic routes, such as the one presented here, will accelerate discovery and innovation in these exciting fields.

References

- Chemistry of Materials. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.

- National Institutes of Health (NIH). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6706323/]

- ResearchGate. Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. [URL: https://www.researchgate.

- ResearchGate. Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration | Request PDF. [URL: https://www.researchgate.

- ResearchGate. Synthesis and coordination chemistry of boron-functionalized poly(pyrazolylpyridyl)borate with Ln(III) metals. [URL: https://www.researchgate.

- AA Blocks. Chemistry Of Boronic Esters. [URL: https://www.aablocks.com/info/chemistry-of-boronic-esters.html]

- ResearchGate. (PDF) ChemInform Abstract: Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part A: Pyrazole-Based Systems. [URL: https://www.researchgate.net/publication/251493035_ChemInform_Abstract_Synthesis_and_Properties_of_Poly_pyrazolylborate_and_Related_Boron-Centered_Scorpionate_Ligands_Part_A_Pyrazole-Based_Systems]

- PubMed. Synthesis and characterization of di- and trivalent pyrazolylborate β-diketonates and cyanometalates. [URL: https://pubmed.ncbi.nlm.nih.gov/21644535/]

- ResearchGate. Examples of pyridyl borate ligands 1–5, and a sterically demanding.... [URL: https://www.researchgate.net/figure/Examples-of-pyridyl-borate-ligands-1-5-and-a-sterically-demanding-pyridine-6-2-6_fig1_332219717]

- ResearchGate. Thermodynamics for Complex Formation of Boric Acid and Borate with Hydroxy Acids and Diols | Request PDF. [URL: https://www.researchgate.

- The Royal Society of Chemistry. Electronic Supplementary Information “Twisted” scorpionates: synthesis of a tris(2-pyridonyl)- borate (Thp) ligand; lessons. [URL: https://www.rsc.

- ResearchGate. Synthesis and Properties of Poly(pyrazolyl)borate and Related Boron-Centered Scorpionate Ligands. Part B: Imidazole-, Triazole- and Other Heterocycle-Based Systems. [URL: https://www.researchgate.net/publication/251493036_Synthesis_and_Properties_of_Poly_pyrazolylborate_and_Related_Boron-Centered_Scorpionate_Ligands_Part_B_Imidazole-_Triazole-_and_Other_Heterocycle-Based_Systems]

- The Royal Society of Chemistry. Copper(I), silver(I), and gold(I) ethylene complexes of fluorinated and boron-methylated bis- and tris(pyridyl)borate chelators. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/dt/d0dt02127a]

- National Institutes of Health (NIH). Coordination chemistry of poly(thioether)borate ligands - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3752328/]

- ResearchGate. Synthesis and characterization of sterically hindered tris(pyrazolyl)borate Ni complexes | Request PDF. [URL: https://www.researchgate.

- University scientific journals platform. Synthesis and Characterization of a Fluorinated Tris(pyrazolyl)borate Ligand and Its Cobalt, Nickel and Zinc Complexes. [URL: https://journals.zawia.edu.ly/index.php/uzjns/article/view/21]

- PubMed. One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. [URL: https://pubmed.ncbi.nlm.nih.gov/28325940/]

- PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. [URL: https://pubmed.ncbi.nlm.nih.gov/25419999/]

- ResearchGate. Copper(I), Silver(I), and Gold(I) Ethylene Complexes of Fluorinated and Boron-Methylated Bis- and Tris(pyridyl)borate Chelators | Request PDF. [URL: https://www.researchgate.

- Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [URL: https://www.organic-chemistry.org/abstracts/lit6/029.shtm]

- National Institutes of Health (NIH). Recent Advances in Crystalline Oxidopolyborate Complexes of d-Block or p-Block Metals: Structural Aspects, Syntheses, and Physical Properties - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999086/]

- PubMed. One-pot synthesis of ammonia-borane and trialkylamine-boranes from trimethyl borate. [URL: https://pubmed.ncbi.nlm.nih.gov/23214427/]

- MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [URL: https://www.mdpi.com/1422-8599/26/1/20]

- PubMed. Tris(2-pyridylborate) (Tpyb) metal complexes: synthesis, characterization, and formation of extrinsically porous materials with large cylindrical channels. [URL: https://pubmed.ncbi.nlm.nih.gov/24597371/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination chemistry of poly(thioether)borate ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. aablocks.com [aablocks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tris(2-pyridylborate) (Tpyb) metal complexes: synthesis, characterization, and formation of extrinsically porous materials with large cylindrical channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Spectroscopic Characterization of Lithium Pyridylborates

Abstract

Lithium pyridylborates represent an emergent class of polydentate "scorpionate" ligands, offering enhanced stability and distinct electronic properties compared to their pyrazolylborate counterparts.[1] Their growing application in catalysis and materials science necessitates robust and comprehensive characterization methodologies.[1][2] This guide provides an in-depth technical framework for the spectroscopic analysis of lithium pyridylborates, intended for researchers, chemists, and drug development professionals. We move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis from initial synthesis to final structural elucidation. The core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—are detailed, supplemented by the definitive structural context provided by X-ray diffraction.

The Imperative for Rigorous Characterization

Pyridylborate ligands are distinguished by their strong electron donation and versatile coordination geometries, which are attractive for developing novel metal complexes with unique catalytic and material functions.[1][3] The lithium salt form is often the direct precursor to these advanced materials. Therefore, unambiguous confirmation of its identity, purity, and structural integrity is not merely a procedural step but the foundation upon which all subsequent research is built. Spectroscopic analysis provides a detailed molecular portrait, revealing the subtle interplay of atoms and bonds that dictates the compound's ultimate function.

A multi-spectroscopic approach is essential. While each technique offers a unique window into the molecular structure, it is only by integrating the data from all of them that a complete and validated picture can be formed.[4]

Foundational Protocol: Air-Free Sample Handling

Expertise & Experience: A primary consideration that underpins all subsequent analysis is the potential sensitivity of organometallic compounds, including lithium pyridylborates, to air and moisture.[4][5][6] Neglecting this can lead to sample degradation and erroneous data. All manipulations, from weighing and solvent addition to sample transfer, should be conducted under an inert atmosphere.

Protocol: General Handling of Air-Sensitive Pyridylborates

-

Environment: Perform all manipulations inside a nitrogen- or argon-filled glovebox. Alternatively, use standard Schlenk line techniques.[6]

-

Solvents: Utilize anhydrous solvents purified via a solvent purification system (SPS) or by distillation over appropriate drying agents.

-

Glassware: Ensure all glassware is oven-dried (≥120°C for at least 4 hours) and cooled under vacuum or an inert atmosphere immediately before use.

-

Sample Containers: For analysis outside the inert environment (e.g., submission for mass spectrometry), use vials with Teflon-lined caps or specially designed air-tight containers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed covalent framework of lithium pyridylborates in solution.[7][8] It provides atom-specific information about the chemical environment, connectivity, and symmetry of the molecule.

The Causality Behind Multi-Nuclear NMR

A comprehensive NMR analysis requires probing multiple different nuclei. This is because each nucleus provides a unique and complementary piece of the structural puzzle.

-

¹H and ¹³C NMR: These spectra map the organic pyridine framework. The chemical shifts, multiplicities (coupling patterns), and integrals in the ¹H NMR confirm the substitution pattern and relative number of protons. ¹³C NMR reveals the number of unique carbon environments, confirming molecular symmetry.

-

¹¹B NMR: This is a direct and indispensable probe of the boron center.[9] The chemical shift and signal width are highly sensitive to the coordination number and geometry of the boron atom. A sharp signal in the characteristic range for a tetracoordinate boron atom provides strong evidence for the successful formation of the borate anion.

-

⁷Li NMR: The lithium cation is not always a passive spectator. ⁷Li NMR can provide insights into the ionic nature of the compound, the degree of ion pairing in different solvents, and the local environment of the cation.[10][11]

-

¹⁹F NMR: Many modern pyridylborate ligands incorporate fluorine atoms or trifluoromethyl groups to modulate their electronic properties.[9][12] ¹⁹F NMR is an exceptionally sensitive and clean technique for confirming the presence and chemical environment of these fluorine substituents.

Experimental Protocol: Preparation of an Air-Sensitive NMR Sample

-

Material Preparation: Inside a glovebox, accurately weigh ~5-10 mg of the lithium pyridylborate sample into a small vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, THF-d₈, CD₃CN) using a gas-tight syringe or micropipette. Ensure the solvent is anhydrous.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer: Filter the solution through a small plug of Celite or glass wool packed in a pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Sealing: Cap the NMR tube securely. For long-term experiments or highly sensitive compounds, the NMR tube can be flame-sealed under vacuum using a J. Young valve tube.

-

External Referencing: Use the residual solvent peak as a primary internal reference for ¹H and ¹³C spectra. For other nuclei like ¹¹B or ¹⁹F, an external standard or the spectrometer's indirect referencing method is often used.

Data Presentation: Representative NMR Data for a Hypothetical Lithium Phenyl-tris(pyridyl)borate

| Nucleus | Typical Chemical Shift (δ, ppm) | Information Gleaned |

| ¹H | 7.0 - 9.0 | Aromatic protons of pyridine and phenyl groups. |

| ¹³C | 110 - 160 | Aromatic carbons; number of signals indicates symmetry. |

| ¹¹B | -5 to +5 | Sharp singlet indicates a tetracoordinate boron center.[13] |

| ⁷Li | -2 to +2 | Chemical shift can vary with solvent and ion pairing.[14] |

Vibrational Spectroscopy (FTIR): Probing Molecular Bonds

FTIR spectroscopy provides information on the vibrational modes of the molecule's functional groups.[8] It is particularly useful for observing the characteristic stretching and bending frequencies of the pyridine rings and the boron-centered bonds.

The 'Why': The key utility of FTIR lies in confirming the presence of the core structural motifs. For instance, the B-N or B-C stretching frequencies can be identified. Furthermore, upon coordination to a metal center in subsequent reactions, shifts in the pyridine ring vibrations (especially the C=N and C=C stretching modes) provide direct evidence of ligand-to-metal coordination.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR is an ideal technique for air-sensitive compounds as it requires minimal sample preparation and can be performed inside a glovebox.

-

Setup: Place the FTIR spectrometer's ATR accessory inside the glovebox.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid lithium pyridylborate powder directly onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate dry solvent after analysis.

Data Presentation: Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-3000 | Aromatic C-H stretch | Confirms presence of pyridine/phenyl rings. |

| ~1600-1400 | Pyridine C=C and C=N ring stretches | Diagnostic fingerprint region for the ligand.[15] |

| ~1100-900 | B-O or B-C stretches | May be present depending on ligand structure.[15] |

UV-Visible Spectroscopy: Mapping Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing insight into its electronic structure.[5]

The 'Why': For lithium pyridylborates, the UV-Vis spectrum is typically dominated by intense π → π* transitions originating within the aromatic pyridine and any other aryl rings.[16] The position (λ_max) and intensity (molar absorptivity, ε) of these bands serve as a valuable electronic fingerprint for the compound. This baseline spectrum is crucial for later studies, as the formation of metal complexes often introduces new, lower-energy metal-to-ligand charge-transfer (MLCT) bands.

Experimental Protocol: Solution UV-Vis

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) of a known concentration. This should be done in a glovebox.

-

Cuvette: Use a quartz cuvette with a Teflon stopper or cap to prevent solvent evaporation and atmospheric contamination.

-

Blank: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measurement: Record the absorbance spectrum of the sample solution. The concentration may need to be adjusted to keep the maximum absorbance within the optimal range of the instrument (typically < 1.5).

Mass Spectrometry: Absolute Molecular Verification

Mass spectrometry is a destructive technique that provides one of the most critical pieces of data: the mass-to-charge ratio (m/z) of the molecular ions.[4]

The 'Why': This analysis confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the elemental formula.[17] A key feature to look for is the characteristic isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), which provides definitive evidence that the target ion contains a boron atom.

Workflow and Technique Selection

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for pre-formed ions like borates. The sample is dissolved in a suitable solvent and infused into the spectrometer. Analysis is typically performed in negative ion mode to observe the [M-Li]⁻ anion.

-

Handling: The sample solution should be prepared in an inert atmosphere and loaded into a gas-tight syringe for direct infusion to minimize exposure to air.[18]

Integrated Characterization Workflow

No single technique is sufficient. The trustworthiness of a compound's identity comes from the convergence of data from all methods. The following workflow represents a self-validating system for the characterization of a newly synthesized lithium pyridylborate.

Caption: Integrated workflow for lithium pyridylborate characterization.

This diagram illustrates the logical progression from synthesis to initial spectroscopic analysis, which informs a proposed structure. This structure is then definitively confirmed by single-crystal X-ray diffraction, the gold standard for solid-state structural elucidation.[3][8]

Illustrative Structure

The following diagram shows a representative structure of a lithium bis(2-pyridyl)diphenylborate, a common pyridylborate motif.

Caption: Structure of a bis(pyridyl)diphenylborate anion with Li+ counterion.

Conclusion

The spectroscopic characterization of lithium pyridylborates is a multi-faceted process that demands careful execution and thoughtful data integration. By employing a suite of techniques—NMR for solution structure, FTIR for bonding, UV-Vis for electronic properties, and Mass Spectrometry for molecular weight verification—researchers can build a comprehensive and trustworthy profile of these valuable compounds. This rigorous analytical foundation is paramount for advancing their application in the sophisticated fields of catalysis, materials science, and drug development.

References

- Wikipedia. Organometallic chemistry.

- Chemistry LibreTexts. (2023). 12.

- ResearchGate. (2021). How to Characterize Organometallic Compounds?.

- Chemistry LibreTexts. (2024). 10.

- Bruker. Organometallic Chemistry.

- ACS Publications. (2022). Carbonyl and Isocyanide Complexes of Copper and Silver Supported by Fluorinated Poly(pyridyl)

- McQuade, J., & Jäkle, F. (2023). Tris(pyridyl)

- ResearchGate. Site-Isolated Main-Group Tris (2-pyridyl)

- RSC Publishing. The elusive tripodal tris(2-pyridyl)borate ligand: a strongly coordinating tetraarylborate.

- ResearchGate. Tris(pyridyl)

- Kass, S. R., et al. Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity.

- Azo Materials.

- ResearchGate. (2025). Syntheses, structural characterization of Fe and Ni complexes with polypyrazolyl borate ligand: Fe[HB(pz)3]2 and Ni[HB(pz)3]2.

- ResearchGate. UV-vis spectra with added lithium ions.

- Agilent Technologies. (2022). Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry.

- ResearchGate. 7 Li MAS NMR spectra of the Li 2 B 10 H 10 samples.

- ResearchG

- PubMed. (6)

- YouTube. (2022).

- ResearchGate. (2019).

- Semantic Scholar. Reduction Reactions of Electrolyte Salts for Lithium Ion Batteries: LiPF6, LiBF4, LiDFOB, LiBOB, and LiTFSI.

- Taylor & Francis Online. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organometallic chemistry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organometallic Chemistry | Bruker [bruker.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. (6)Li NMR in lithium borate glasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. youtube.com [youtube.com]

reactivity of 2-(4-methylpyridyl)borate derivatives

An In-Depth Technical Guide to the Reactivity of 2-(4-Methylpyridyl)borate Derivatives

Authored by a Senior Application Scientist

Foreword: Beyond Traditional Boronics - The Pyridylborate Frontier

For decades, the field of organoboron chemistry has been dominated by boronic acids and their esters, serving as indispensable tools in carbon-carbon bond formation.[1][2] However, the inherent reactivity and sometimes-tenuous stability of these compounds have perpetually driven the search for more robust and versatile alternatives. Enter the pyridylborates—a class of organoboron compounds that offer enhanced stability, unique electronic properties, and divergent geometries at metal centers compared to their more famous tris(pyrazolyl)borate "scorpionate" cousins.[3][4]

This guide moves beyond a superficial overview to provide a deep, technical exploration of the reactivity of a specific, highly relevant subclass: 2-(4-methylpyridyl)borate derivatives. We will dissect the causal mechanisms behind their synthesis and reactivity, provide field-tested protocols for their application, and explore their burgeoning role in catalysis and materials science. This document is intended for the practicing researcher and drug development professional who requires not just a protocol, but a foundational understanding of the "why" that governs the chemistry.

The Core Structure: Understanding the 2-(4-Methylpyridyl)borate Moiety

The foundational structure consists of a boron atom coordinated to the nitrogen of a 2-substituted pyridine ring, with a methyl group at the 4-position of the pyridine. This arrangement imparts specific electronic and steric characteristics that define its reactivity. The nitrogen atom's lone pair forms a dative bond with the Lewis acidic boron center, creating a stable, tetrahedral borate complex.[5] This intramolecular coordination is key to its stability compared to open-chain pyridylboronic acids.

The 4-methyl group acts as a mild electron-donating group, subtly influencing the electron density of the pyridine ring and, consequently, the Lewis acidity of the boron center. The true versatility, however, comes from the other substituents on the boron atom, which can be tailored to modulate reactivity, solubility, and stability.

Caption: Core structure of a 2-(4-methylpyridyl)borate derivative.

Synthesis: Crafting the Precursor

The synthesis of pyridylborate derivatives typically begins with a corresponding halopyridine. For our target molecule, 2-bromo-4-methylpyridine is a common and commercially available starting material. The critical step involves a lithium-halogen exchange or Grignard formation, followed by quenching with a suitable boron electrophile (e.g., a trialkyl borate).

Synthetic Workflow Diagram

The following workflow outlines a generalized, reliable pathway for synthesizing a stable 2-(4-methylpyridyl)boronate ester, a versatile precursor for subsequent reactivity studies.

Caption: Key stages of the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol: Cross-Coupling of PDEA 2-(4-methylpyridyl)boronate with an Aryl Bromide

This protocol is optimized for challenging 2-pyridyl substrates, employing a robust catalyst system.

Materials:

-

PDEA 2-(4-methylpyridyl)boronate (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%) (SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Deionized water

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ and SPhos to a vial with anhydrous dioxane. Stir for 15 minutes. Causality Note: Pre-mixing the palladium source and ligand allows for the formation of the active catalytic species before the introduction of the potentially inhibitory pyridine substrate.

-

Reaction Setup: To a separate oven-dried reaction tube, add the aryl bromide, PDEA 2-(4-methylpyridyl)boronate, and K₃PO₄.

-

Combine and Heat: Add the pre-formed catalyst solution to the reaction tube, followed by additional dioxane and a small amount of water (e.g., dioxane/water 10:1 v/v). Seal the tube and heat to 90-100 °C with vigorous stirring for 12-24 hours. Causality Note: The water is crucial for hydrolyzing the boronate ester to the active boronic acid and facilitating the transmetalation step. The bulky, electron-rich SPhos ligand promotes the oxidative addition and reductive elimination steps while resisting displacement by the pyridine substrate. [6]4. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired biaryl product.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative yields for the cross-coupling of 2-(4-methylpyridyl)boronate with various aryl bromides, demonstrating the versatility of the protocol.

| Entry | Aryl Bromide Partner | Product | Representative Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine | 85% |

| 3 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-4-methylpyridine | 88% |

| 4 | 3-Bromobenzonitrile | 3-(4-Methylpyridin-2-yl)benzonitrile | 79% |

Yields are illustrative and based on typical outcomes reported in the literature for similar systems. [5][9]

Expanded Reactivity and Applications

While Suzuki-Miyaura coupling is a primary focus, the unique electronic and steric properties of pyridylborates make them valuable in other areas of chemistry.

Coordination Chemistry and Catalysis

Tris(pyridyl)borate ligands, structural analogues of our topic molecule, are emerging as a robust class of "scorpionate" ligands. [3]They are more electron-donating and stable than traditional tris(pyrazolyl)borates. When coordinated to metals like Mg²⁺ or Zn²⁺, they can form active catalysts for reactions such as the ring-opening polymerization of lactones. [7]Steric bulk introduced at the 6-position of the pyridine ring can be used to prevent the formation of inert homoleptic complexes, leaving a vacant site for catalysis. [7][8]

Photophysical Properties

Boron complexes featuring conjugated pyridyl-pyrazolate or similar chelating ligands can exhibit remarkable photophysical properties, including strong fluorescence and large Stokes shifts. [9][10]The electron-deficient boron center acts as an acceptor, while the pyridyl-containing ligand acts as a donor, facilitating intramolecular charge transfer (ICT) upon excitation. [10][11]This makes them promising candidates for applications in organic light-emitting devices (OLEDs) and as fluorescent probes for biological imaging. [9]Some derivatives exhibit dual emission, which can be sensitive to the local environment, rendering them useful for sensing applications. [9][10]

Medicinal Chemistry

Organoboron compounds have carved out a significant niche in medicinal chemistry, with several FDA-approved drugs now in clinical use. [2][12][13]The ability of the boron atom to form reversible covalent bonds with biological targets is a key aspect of their mechanism of action. While 2-(4-methylpyridyl)borate derivatives themselves are primarily building blocks, the biaryl structures they produce via Suzuki-Miyaura coupling are privileged motifs in many drug discovery programs. [6]The development of efficient and scalable coupling protocols is therefore of high importance to the pharmaceutical industry.

Conclusion and Future Outlook

The is a rich and expanding field. Their enhanced stability and unique electronic character distinguish them from classical boronic acids. While their utility in Suzuki-Miyaura cross-coupling is well-established, future research will undoubtedly focus on leveraging their properties in catalysis, materials science, and the development of novel photophysical agents. The continued design of new stabilizing groups and ligand architectures will further unlock the synthetic potential of this versatile class of organoboron reagents, solidifying their place in the modern chemist's toolbox.

References

- Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.

- Photophysical properties of Pr(iii) and Er(iii) complexes of poly(pyrazolyl)borates. Photochemical & Photobiological Sciences (RSC Publishing).

- Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. ConnectSci.

- Boron in Medicinal and Organic Chemistry. Bentham Science Publisher.

- Tris(pyridyl)

- Boron Chemistry for Medical Applic

- Syntheses and remarkable photophysical properties of 5-(2-pyridyl) pyrazolate boron complexes; photoinduced electron transfer.

- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship.

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.

- Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications.

- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.

- Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

- Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Macquarie University.

- Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. PMC - NIH.

- Site-Isolated Main-Group Tris (2-pyridyl)borate Complexes by Pyridine Substitution and Their Ring-Opening Polymerization Catalysis.

- Site-Isolated Main-Group Tris(2-pyridyl)

Sources

- 1. connectsci.au [connectsci.au]

- 2. benthamscience.com [benthamscience.com]

- 3. Tris(pyridyl)borates: an emergent class of versatile and robust polydentate ligands for catalysis and materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-Isolated Main-Group Tris(2-pyridyl)borate Complexes by Pyridine Substitution and Their Ring-Opening Polymerization Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. primescholars.com [primescholars.com]

- 13. mdpi.com [mdpi.com]

A Mechanistic Deep Dive into the Suzuki-Miyaura Coupling with Pyridylborates: A Guide for Researchers

For drug development professionals and researchers in organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the inclusion of nitrogen-containing heterocycles, particularly 2-substituted pyridines, presents a significant challenge known as "The 2-Pyridyl Problem"[1][2]. This guide provides an in-depth technical exploration of the mechanistic nuances of the Suzuki-Miyaura reaction when employing pyridylborates, offering field-proven insights and detailed protocols to navigate this challenging but rewarding area of cross-coupling chemistry.

Part 1: Deconstructing "The 2-Pyridyl Problem" and the Rise of Pyridylborates

The difficulties in using 2-pyridylboron reagents, especially 2-pyridylboronic acid, stem from two primary factors: instability and poor reactivity[1][2]. 2-Pyridylboronic acids are notoriously prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of pyridine and boric acid. This decomposition pathway significantly reduces the concentration of the active boron reagent, leading to low yields and irreproducible results[1].

Furthermore, the Lewis basicity of the pyridyl nitrogen atom can have a detrimental effect on the catalytic cycle. The nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive complexes[3]. This coordination can also influence the electronics of the boron reagent, affecting its ability to undergo efficient transmetalation.

To circumvent these issues, more stable and reliable pyridylboron reagents have been developed, with pyridylborates, particularly potassium pyridyltrifluoroborates (R-Py-BF₃K), emerging as highly effective alternatives[4][5]. These air- and moisture-stable crystalline solids offer several advantages:

-

Enhanced Stability: The tetracoordinate boron center in trifluoroborates is significantly less susceptible to protodeboronation compared to the tricoordinate boronic acids[4].

-

Controlled Release: Under the reaction conditions, the trifluoroborate slowly hydrolyzes to release the active boronic acid in situ. This "slow release" mechanism maintains a low, steady concentration of the reactive species, minimizing side reactions[6].

-

Improved Handling: Their solid nature and stability make them easier to handle and store than many sensitive boronic acids[7].

Other stabilized pyridylboron reagents include MIDA (N-methyliminodiacetic acid) boronates and N-phenyldiethanolamine boronates, which also offer enhanced stability through intramolecular coordination[3][8][9].

Part 2: The Catalytic Cycle with Pyridyltrifluoroborates: A Mechanistic Exploration

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[5]. When using potassium pyridyltrifluoroborates, an initial activation step is required.

Activation of the Pyridyltrifluoroborate

Before entering the catalytic cycle, the potassium pyridyltrifluoroborate must be activated. This is typically achieved through hydrolysis, where the BF₃⁻ group is converted to a boronic acid or a related boronate species in the presence of a base and water[6]. The rate of this hydrolysis is crucial for the success of the coupling reaction[4].

The Core Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle with an activated pyridylboron species.

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. The choice of ligand (L) on the palladium is critical, with bulky, electron-rich phosphine ligands such as SPhos and XPhos often being employed to facilitate this step, especially with less reactive aryl chlorides[4][5].

Transmetalation: This is often the rate-determining step and the most mechanistically complex, particularly with pyridylboron reagents. Two primary pathways are debated for the transmetalation step in Suzuki-Miyaura couplings:

-

The Boronate Pathway: The base reacts with the pyridylboronic acid to form a more nucleophilic tetracoordinate boronate species, [Pyridyl-B(OH)₃]⁻. This anionic species then reacts with the Ar-Pd(II)-X complex to transfer the pyridyl group to the palladium center[10][11].

-

The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) first displaces the halide on the palladium to form an Ar-Pd(II)-OH (or -OR) complex. This complex then reacts with the neutral pyridylboronic acid, facilitating the transfer of the pyridyl group[6][11].

Recent studies suggest that for many Suzuki-Miyaura reactions, particularly those using weak bases, the oxo-palladium pathway is kinetically more favorable[6][11]. The pyridyl nitrogen can play a dual role here. It may coordinate to the palladium, potentially hindering the reaction, or it could participate in the transmetalation transition state, possibly through a bridging interaction.

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the desired biaryl product (Ar-Pyridyl) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Part 3: Experimental Protocols for Mechanistic Investigation

To rigorously study the mechanism of the Suzuki-Miyaura reaction with pyridylborates, a combination of kinetic analysis, intermediate characterization, and computational studies is essential.

Protocol for Kinetic Analysis

Kinetic studies are fundamental to determining the rate-determining step and understanding the influence of each reactant on the overall reaction rate.

Objective: To determine the reaction order with respect to the aryl halide, pyridyltrifluoroborate, palladium catalyst, and base.

Methodology:

-

Reaction Setup: In a series of parallel reaction vials equipped with stir bars, add the palladium precatalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and an internal standard (e.g., dodecane).

-

Reagent Addition: Add the solvent (e.g., a mixture of ethanol and water)[5], followed by the aryl halide, potassium pyridyltrifluoroborate, and base (e.g., Na₂CO₃)[5]. The concentration of one component is systematically varied while keeping the others constant.

-

Reaction Monitoring: Place the vials in a preheated aluminum block. At timed intervals, withdraw an aliquot from each vial, quench the reaction (e.g., with a saturated NH₄Cl solution), and extract the organic components.

-

Analysis: Analyze the samples by GC or HPLC to determine the concentration of the product and remaining starting materials over time.

-

Data Processing: Plot the concentration of the product versus time to obtain reaction rate profiles. From these profiles, determine the initial rates and plot them against the concentration of the varied reactant on a logarithmic scale to determine the reaction order.

Protocol for NMR Spectroscopic Studies of Palladium Intermediates

Direct observation of catalytic intermediates provides invaluable mechanistic insight. Low-temperature NMR spectroscopy is a powerful tool for this purpose.

Objective: To identify and characterize palladium(II) intermediates in the catalytic cycle.

Methodology:

-

Sample Preparation: In an NMR tube, dissolve the palladium precatalyst and ligand in a suitable deuterated solvent (e.g., THF-d₈) at low temperature (e.g., -78 °C).

-

Stoichiometric Reactions: Add a stoichiometric amount of the aryl halide to observe the oxidative addition product.

-

Transmetalation Studies: To the solution containing the oxidative addition complex, add the potassium pyridyltrifluoroborate and base.

-

NMR Analysis: Acquire a series of NMR spectra (¹H, ¹³C, ³¹P, ¹⁹F, and ¹¹B) at various temperatures. Two-dimensional NMR techniques like NOESY and HMBC can help elucidate the structure of the observed species[12][13][14][15].

-

Interpretation: Analyze the chemical shifts, coupling constants, and through-space correlations to identify key intermediates, such as the Ar-Pd(II)-X and Ar-Pd(II)-Pyridyl complexes.

Part 4: Quantitative Data and Key Considerations

The success of a Suzuki-Miyaura coupling with pyridylborates is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and their impact.

| Parameter | Typical Reagents/Conditions | Mechanistic Impact & Rationale | References |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily forms the active Pd(0) species in situ. | [4][5] |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, and stabilize the monoligated Pd(0) species. | [4][5] |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Crucial for the hydrolysis of the trifluoroborate and for facilitating the transmetalation step. The choice of base can influence which transmetalation pathway is dominant. | [4][5][10] |

| Solvent | Ethanol/H₂O, THF/H₂O, Dioxane/H₂O | A protic co-solvent is necessary for the hydrolysis of the trifluoroborate. The solvent system also affects the solubility of the reactants and intermediates. | [5][16] |

| Temperature | 80-110 °C | Provides the necessary activation energy for the catalytic cycle, particularly for the oxidative addition of less reactive aryl chlorides. | [4] |

| Additives | Cu(I) salts (in some cases) | For certain challenging 2-pyridylboron reagents, copper can facilitate transmetalation by first forming a pyridyl-copper intermediate. | [17] |

Conclusion

Mechanistic studies of the Suzuki-Miyaura reaction with pyridylborates reveal a complex interplay of factors that govern the efficiency of this powerful transformation. By understanding the challenges posed by 2-pyridylboron reagents and the role of stabilized borates like potassium pyridyltrifluoroborates, researchers can make informed decisions in designing robust and high-yielding cross-coupling reactions. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and optimization in the synthesis of valuable pyridine-containing molecules. Continued investigation, particularly through advanced spectroscopic and computational methods, will undoubtedly uncover further subtleties of this fascinating catalytic system.

References

-

Pantaine, L. R. E., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11168-11191. [Link][1][2]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]

-

Hodgson, P., & Salingue, F. H. (2004). The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 45(3), 685-688. [Link]

-

Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(11), 2667-2672. [Link][3][9]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(23), 4423-4428. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Adamo, C., & Amatore, C. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 44(48), 7864-7867. [Link][10]

-

Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link][6]

-

Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link][11]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(3), 749-763. [Link][17]

-

D'Amato, E. M., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7837-7841. [Link]

-

Molander, G. A., & Ito, T. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 9(5), 821-824. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325. [Link]

-

Hanna, J. V., & Smith, M. E. (2018). Direct solid state NMR observation of the 105Pd nucleus in inorganic compounds and palladium metal systems. Chemical Science, 9(33), 6846-6857. [Link]

-

Suman, S. G., Runarsdottir, G. R., & Monger, L. J. (2020). Directed coordination study of [Pd (en)(H2O) 2] 2+ with hetero-tripeptides containing C-terminus methyl esters employing NMR spectroscopy. Journal of Biological Inorganic Chemistry, 25(5), 811-825. [Link]

-

Pop, R., & Guran, C. (2022). Pd (II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5321. [Link]

-

Barluenga, J., & Valdés, C. (2011). Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene. Dalton Transactions, 40(20), 5399-5411. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link][4]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link][16]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

-

Molander, G. A., & Trice, S. L. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis (dimethylamino) diboron to α, β-Unsaturated Carbonyl Compounds. The Journal of organic chemistry, 77(19), 8672-8688. [Link]

-

Molander, G. A., & Elia, M. D. (2012). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl-and Hetaryl Mesylates. Organic letters, 14(12), 3178-3181. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2009). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. The Journal of organic chemistry, 74(13), 4881-4886. [Link]

-

Al-Amin, M., & Maleczka, R. E. (2015). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters. Organic letters, 17(23), 5866-5869. [Link]

-

Szucs, M. A., & Pande, V. (2017). A DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(15), 2844-2853. [Link]

-

An, Q., & Fu, H. (2018). Bimetallic Cu/Pd (ppm)-catalyzed Suzuki-Miyaura couplings: DFT studies on mechanism, roles of Pd (ppm) and ligands. Applied Organometallic Chemistry, 32(10), e4505. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-scale applications of Suzuki–Miyaura couplings in the pharmaceutical industry. Chemical reviews, 111(3), 2177-2250. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembites.org [chembites.org]

- 12. Palladium(II) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Directed coordination study of [Pd(en)(H2O)2]2+ with hetero-tripeptides containing C-terminus methyl esters employing NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

synthesis and characterization of Lithium triisopropyl 2-(4-methylpyridyl)borate

An In-depth Technical Guide to the Synthesis and Characterization of Lithium triisopropyl 2-(4-methylpyridyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Heterocyclic Building Block

This compound is an organoboron compound with the molecular formula C₁₅H₂₇BLiNO₃ and a molecular weight of approximately 287.13 g/mol .[1][2][3] It belongs to a class of compounds known as lithium triisopropyl borates (LTBs), which have gained significant traction as robust and versatile intermediates in modern organic synthesis. Specifically, this compound serves as a key heterocyclic building block, offering a stable alternative to the often-unstable corresponding boronic acids.[1][4][5]

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, a cornerstone of pharmaceutical drug development and materials science. The enhanced stability of LTB reagents like this one circumvents common issues such as protodeboronation, leading to more reliable and higher-yielding reactions.[4][5] As the field of medicinal chemistry continues to explore the unique properties of boron-containing molecules, understanding the synthesis and handling of such precursors is of paramount importance.[6][7]

Synthesis: A One-Pot Approach to a Stable Borate

The synthesis of this compound is efficiently achieved through a one-pot procedure involving the lithiation of a pyridine precursor followed by borylation with triisopropyl borate.[5] This method capitalizes on the reactivity of organolithium reagents to generate a nucleophilic intermediate that is subsequently trapped by the electrophilic boron center.

Causality and Rationale

The choice of a one-pot protocol is driven by efficiency and the sensitive nature of the intermediates. The lithiated pyridine species is highly reactive and moisture-sensitive; generating it in situ and immediately reacting it with the borate ester minimizes degradation and side reactions. The use of triisopropyl borate is strategic; the bulky isopropyl groups confer greater stability to the resulting borate complex compared to smaller esters like trimethyl or triethyl borate.

Experimental Protocol

Disclaimer: This protocol involves highly reactive and pyrophoric materials. It must be performed by trained personnel in a controlled laboratory environment with appropriate safety measures, including the use of an inert atmosphere and proper personal protective equipment (PPE).[8][9][10]

Materials:

-

2-Bromo-4-methylpyridine (or other suitable precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Triisopropyl borate

-

Anhydrous solvents for workup (e.g., hexane)

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled. The entire apparatus must be thoroughly purged with an inert gas to ensure anhydrous and anaerobic conditions.[10]

-

Precursor Addition: Dissolve 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF and add it to the reaction flask via cannula or syringe.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe while vigorously stirring.

-

Expert Insight: The extremely low temperature is critical for controlling the exothermic lithium-halogen exchange and preventing unwanted side reactions, such as addition to the pyridine ring.

-

-

Borylation: After stirring the mixture at -78 °C for 1 hour, add triisopropyl borate (1.1 eq) dropwise via syringe. The addition should be slow to manage any heat evolution.[5]

-

Expert Insight: The nucleophilic 2-lithiated pyridine intermediate readily attacks the electrophilic boron atom of the triisopropyl borate, forming the tetracoordinate borate complex.

-

-

Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.[5] The solvent is then removed under reduced pressure. The resulting crude solid, which contains the lithium triisopropyl borate salt and lithium halides, is often dried under high vacuum and can be used directly in subsequent reactions without further purification.[5]

Safety and Handling

-

Organolithium Reagents: n-BuLi is pyrophoric and reacts violently with water. All transfers must be conducted under an inert atmosphere using syringe or cannula techniques.[8][9][11] Appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Storage: The final product, while more stable than a boronic acid, is still moisture-sensitive. It should be stored under an inert atmosphere in a cool, dry place.[2][12]

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of this compound.

-

¹H NMR: The spectrum will show characteristic signals for the 4-methylpyridyl group (aromatic protons and a methyl singlet) and the triisopropyl groups (a septet for the methine proton and a doublet for the methyl protons). The integration of these signals should correspond to the expected proton count.

-

¹³C NMR: Will display distinct resonances for the carbons of the pyridine ring and the isopropyl groups.

-

¹¹B NMR: This technique is particularly informative for boron compounds, and a single peak in the characteristic range for a tetracoordinate borate species would be expected.

-

-

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the borate anion.[1]

-

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can be used to identify key functional groups and confirm the absence of starting materials or water.

Physicochemical and Spectroscopic Data Summary

| Property | Value / Expected Data | Source |

| CAS Number | 1202220-93-6 | [1][3] |

| Molecular Formula | C₁₅H₂₇BLiNO₃ | [1][2][3] |

| Molecular Weight | 287.13 g/mol | [1][2][3] |

| ¹H NMR (CDCl₃) | Predicted: Signals for 4-methylpyridyl protons (aromatic region), methyl singlet (~2.4 ppm), isopropyl CH septet (~4.3 ppm), isopropyl CH₃ doublet (~1.2 ppm). | [13] |

| Purity | Typically >98% for commercial grades. | [1] |

| Storage | 2-8°C or -20°C, under inert atmosphere. | [2][3] |

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the synthesized borate.

Application in Drug Development: A Superior Suzuki-Miyaura Coupling Partner

The primary application of this compound in drug development is as a superior nucleophile in Suzuki-Miyaura cross-coupling reactions.[4][5]

Advantages Over Boronic Acids

Many heterocyclic boronic acids, particularly those of electron-deficient rings like pyridine, are prone to decomposition via protodeboronation under standard coupling conditions. This instability leads to lower yields and reproducibility issues. Lithium triisopropyl borates offer a significant advantage:

-

Enhanced Stability: The tetracoordinate boron center is sterically hindered and electronically saturated, making the C-B bond much more resistant to cleavage by acidic protons.[4][5]

-

Benchtop Stability: These borate salts can often be stored for extended periods at room temperature without significant degradation, a marked improvement over their boronic acid counterparts.[4][5]

-

Direct Use: They can be prepared and used directly in coupling reactions, streamlining synthetic workflows.[5]

The 4-methylpyridyl moiety is a common structural motif in pharmaceuticals, and the ability to reliably incorporate it into complex molecules via Suzuki-Miyaura coupling is invaluable for constructing libraries of potential drug candidates.

Role in Suzuki-Miyaura Coupling

Caption: Role of the borate as a nucleophile in Suzuki-Miyaura cross-coupling.

Conclusion

This compound stands out as a highly valuable, stable, and practical reagent for synthetic chemists. Its straightforward one-pot synthesis and superior stability address key challenges associated with the use of traditional heterocyclic boronic acids. For researchers in drug discovery and development, this borate is a reliable tool for constructing complex molecular architectures via the robust and indispensable Suzuki-Miyaura cross-coupling reaction, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

-

MDPI. Synthesis and Characterization of New Lithium and Boron Based Metal Organic Frameworks with NLO Properties for Application in Neutron Capture Therapy. Available from: [Link]

- Google Patents. CN114516887A - Preparation method of triisopropyl borate.

-

ResearchGate. a) The synthesis of tri-isopropyl borate. (b) The synthesis of N , N -dibenzyl. Available from: [Link]

-

ACS Figshare. Structural Features of Lithium Organoborates - Crystal Growth & Design. Available from: [Link]

-

PubMed Central. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE: PREPARATION OF (S)-1-(1,3,2-DIOXABOROLAN-2-YLOXY)-3-METHYL-1,1-DIPHENYLBUTAN-2-AMINE. Available from: [Link]

-

PubMed. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Available from: [Link]

-

National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Available from: [Link]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available from: [Link]

-

PubMed Central. Boron chemicals in diagnosis and therapeutics. Available from: [Link]

-

ResearchGate. Recent developments with boron as a platform for novel drug design. Available from: [Link]

-

ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Available from: [Link]

-

ResearchGate. Safe handling of organolithium compounds in the laboratory | Request PDF. Available from: [Link]

-

ResearchGate. VT 1 H NMR spectra (500 MHz) of LiY(NiPr 2 ) 4 (THF) (1b, left) and.... Available from: [Link]

-

JoVE. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]

-

U.S. Borax. Borate handling and storage. Available from: [Link]

Sources

- 1. 1202220-93-6 | this compound - Moldb [moldb.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. borax.com [borax.com]

- 13. Triisopropyl borate(5419-55-6) 1H NMR [m.chemicalbook.com]

The Ascendant Scorpionates: A Technical Guide to the Physical and Chemical Properties of Pyridylborate Salts

Introduction: A New Era of Ligand Design

In the dynamic landscape of coordination chemistry and catalysis, the quest for novel ligand architectures that offer enhanced stability, tunable electronic properties, and unique reactivity profiles is perpetual. For decades, the field has been dominated by the venerable tris(pyrazolyl)borate ("scorpionate") ligands, first introduced by Trofimenko. However, an emergent class of tridentate ligands, the tris(pyridyl)borates (Tpyb), is rapidly gaining prominence.[1] These ligands, which substitute the pyrazolyl moieties with pyridyl groups, offer significant advantages, including enhanced electron donation and divergent geometries at the metal center.[1][2] This guide provides an in-depth exploration of the core physical and chemical properties of pyridylborate salts, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their potential. We will delve into their synthesis, structural intricacies, spectroscopic signatures, and reactivity, with a focus on the causality behind experimental choices and their practical applications.

Synthesis of Pyridylborate Ligands: A Modular Approach

The synthetic pathway to tris(pyridyl)borate ligands is a testament to the elegance of organometallic chemistry, offering a modular route to a diverse family of compounds. The general strategy involves the reaction of a pyridyl Grignard reagent with an aryldibromoborane in a non-coordinating solvent like dichloromethane.[2] This approach furnishes the desired tris(pyridyl)borate ligands in their zwitterionic, mono-protonated form in good yields.[2] Subsequent deprotonation in the presence of a metal salt or direct reaction with organometallic reagents provides access to the corresponding metal complexes.[2]

A key advantage of this methodology is the ability to introduce functionality at the boron center by utilizing different aryl groups during the initial synthesis.[3] However, the high reactivity of the Grignard reagents and the strongly Lewis acidic boranes can limit the types of functional groups that can be incorporated directly.[3][4] This has spurred the development of post-complexation functionalization techniques, which will be discussed later in this guide.

For simpler pyridyl trifluoroborate salts, a straightforward method involves the reaction of potassium bifluoride with a corresponding pyridyl boronic acid.[5] Cation exchange via ion metathesis can then be employed to generate a variety of salts with different counterions.[5]

Caption: Synthetic pathway to tris(pyridyl)borate metal complexes.

Physical Properties: Structure, Spectroscopy, and Stability

A thorough understanding of the physical properties of pyridylborate salts is paramount for their effective application. These properties dictate their behavior in both the solid state and in solution, influencing their reactivity and suitability for various experimental conditions.

Structural Elucidation through X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of pyridylborate salts and their metal complexes.[5][6] These studies provide invaluable information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.[5][6]